Aplysistatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysistatin is a bromine-containing sesquiterpenoid compound first isolated from the sea hare Aplysia angasi in 1977 . It is known for its significant inhibitory activity against murine lymphocytic leukemia P-388 . This compound is a secondary metabolite that exhibits a variety of biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aplysistatin can be synthesized through a biomimetic approach. One of the key steps involves the Wittig reaction of a keto ester with homogeranyl triphenylphosphonium ylid to form the desired intermediate . Another approach involves the cyclization of olefinic ketoesters to form monocyclic and bicyclic ketoesters, which are then converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Aplysistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Aplysistatin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: this compound is used to investigate the biological activities of marine natural products.
Medicine: Its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development.
Mechanism of Action
Aplysistatin exerts its effects by inhibiting the production of nitric oxide and prostaglandin-E2 in lipopolysaccharide-stimulated macrophages . It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions suggest that this compound modulates inflammatory pathways, making it a potent anti-inflammatory agent.
Comparison with Similar Compounds
- Palisadin A
- 5-Acetoxypalisadin B
- Palisol
Comparison: Aplysistatin is unique due to its specific bromine-containing sesquiterpenoid structure and its potent inhibitory activity against murine lymphocytic leukemia P-388 . While similar compounds like palisadin A and 5-acetoxypalisadin B also exhibit anti-inflammatory properties, this compound’s unique structure and biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
62003-89-8 |
---|---|
Molecular Formula |
C15H21BrO3 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |
InChI |
InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3 |
InChI Key |
BEMNKPXNGWTBLQ-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Appearance |
Solid powder |
62003-89-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aplysistatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.